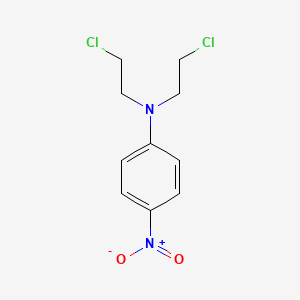

n,n-Bis(2-chloroethyl)-4-nitroaniline

Overview

Description

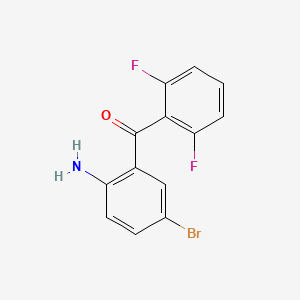

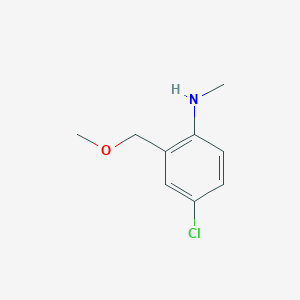

N,n-Bis(2-chloroethyl)-4-nitroaniline, also known as DCBN or DNCB, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCBN is widely used in scientific research as a reagent, intermediate, and analytical standard.

Scientific Research Applications

RNA Metabolism Research

A study examines the effects of related compounds on RNA synthesis and processing in cultured cells. It found that these compounds inhibit the synthesis and processing of RNA fractions, suggesting their utility in studying RNA metabolism mechanisms (Kann, Kohn, Widerlite, & Gullion, 1974).

Cancer Therapeutic Studies

Research has shown marked activity of related nitrosoureas against intracerebral leukemia, indicating their potential as therapeutic agents in cancer treatment. The study highlights their effectiveness in animal models, particularly against intracerebral L1210 leukemia (Schabel, Johnston, Mccaleb, Montgomery, Laster, & Skipper, 1963).

Brain Tumor Treatment Evaluation

Another study evaluated the use of related compounds in treating anaplastic gliomas, emphasizing their significance in brain tumor therapy. It involved a controlled, prospective, randomized study, offering insights into effective cancer treatments (Walker, Alexander, Hunt, Maccarty, Mahaley, Mealey, Norrell, Owens, Ransohoff, Wilson, Gehan, & Strike, 1978).

DNA Damage and Repair Research

A study compared the effects of related compounds on DNA damage and repair, specifically evaluating their potential for causing DNA cross-links. This research is crucial in understanding the mechanisms of DNA damage and potential therapeutic applications (Penketh, Shyam, & Sartorelli, 2000).

Pharmacokinetics in Brain Tumors

Research on the pharmacokinetics of related compounds in brain tumors using positron emission tomography provides essential data on how these compounds behave in the human body, particularly in the context of brain tumors (Diksic, Sako, Feindel, Kato, Yamamoto, Farrokhzad, & Thompson, 1984).

Mechanism of Action

Target of Action

N,N-Bis(2-chloroethyl)-4-nitroaniline, also known as N,N-bis(2-chloroethyl)nitrous amide , is a type of nitrogen mustard, which are alkylating agents that primarily target DNA . They react with the N7 position of guanine residues through the reactive N,N-bis-(2-chloroethyl)amine functional group .

Mode of Action

The compound forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound interferes with the normal functioning of DNA, blocking DNA replication and transcription . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage .

Pharmacokinetics

A similar compound, 5-[n,n-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (sn 23862), has been studied in mice . The plasma pharmacokinetics of SN 23862 were found to have a half-life of 1.1 hours

Result of Action

The result of the compound’s action is the induction of DNA damage in rapidly dividing cells, such as cancer cells . This leads to cell death and potentially tumor shrinkage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Bis(2-chloroethyl)-4-nitroaniline. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other molecules and the rate of cell division .

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c11-5-7-13(8-6-12)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNFMWKZDRHCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Bis(2-chloroethyl)-4-nitroaniline | |

CAS RN |

55743-71-0 | |

| Record name | NSC42074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.